Product packaging for 5-Bromo-7-methylchroman-4-one(Cat. No.:)

5-Bromo-7-methylchroman-4-one

Cat. No.: B15233081
M. Wt: 241.08 g/mol
InChI Key: ZRJFQTVUCWNJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-7-methylchroman-4-one is a chemical compound for research and development applications. As a derivative of the 4-chromanone scaffold, this brominated and alkyl-substituted structure serves as a valuable synthetic intermediate for medicinal chemists. Chromenone and chromanone derivatives are recognized in scientific literature as privileged structures in drug discovery due to their broad spectrum of biological activities . Recent studies highlight that 4H-chromenone derivatives demonstrate significant potential against immune-mediated inflammatory diseases. Specifically, such compounds have been investigated in models of psoriasis, where they have shown an ability to inhibit the production of inflammatory mediators and cell proliferation, with their action linked to pathways like JAK-STAT . The structural features of this compound, including the bromine atom, make it a versatile building block for further chemical elaboration, such as in the synthesis of more complex molecules for biological screening . Researchers can utilize this compound to explore new therapeutic agents, particularly in the fields of immunology and dermatology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Disclaimer: The specific biological data and mechanism of action mentioned are based on published research for closely related chromenone/chromanone compound classes . The specific research applications for this compound itself should be determined by the investigator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO2 B15233081 5-Bromo-7-methylchroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO2/c1-6-4-7(11)10-8(12)2-3-13-9(10)5-6/h4-5H,2-3H2,1H3

InChI Key

ZRJFQTVUCWNJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)CCO2)C(=C1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 7 Methylchroman 4 One and Its Structural Analogues

Retrosynthetic Analysis of 5-Bromo-7-methylchroman-4-one

A retrosynthetic analysis of this compound reveals two primary pathways for its construction. The first approach involves a late-stage bromination of a pre-formed chroman-4-one core. The second strategy builds the ring from precursors that already contain the necessary substitution pattern.

Pathway A: Late-Stage Bromination

This pathway disconnects the Carbon-Bromine bond via an electrophilic aromatic substitution reaction. The key intermediate is 7-methylchroman-4-one (B99835) . This precursor can then be disconnected further to reveal readily available starting materials.

Disconnection 1 (C-Br Bond):

Target: this compound

Precursor: 7-methylchroman-4-one

Reaction: Electrophilic Aromatic Bromination

Disconnection 2 (Intramolecular Friedel-Crafts Acylation):

Precursor: 7-methylchroman-4-one

Precursor: 3-(m-tolyloxy)propanoic acid

Reaction: Intramolecular Acylation

Pathway B: Ring Construction from a Brominated Phenol (B47542)

This approach involves forming the chroman-4-one ring from a phenol that is already brominated.

Disconnection 1 (Intramolecular Oxa-Michael Addition):

Target: this compound

Precursor: An intermediate chalcone derived from 2'-hydroxy-4'-methyl-X'-bromoacetophenone and a suitable aldehyde.

Reaction: Base-mediated Aldol (B89426) Condensation and subsequent intramolecular cyclization.

These analyses highlight that the synthesis can pivot on either constructing the chroman-4-one ring first followed by bromination, or performing the ring closure on an already brominated substrate.

Regioselective Bromination Strategies for Chroman-4-one Scaffolds

The introduction of a bromine atom at a specific position on the aromatic ring of the chroman-4-one scaffold requires careful consideration of the directing effects of the existing substituents. For the synthesis of this compound, the target is to brominate the C5 position of the 7-methylchroman-4-one intermediate.

The ether oxygen of the pyran ring is a strong activating group and is ortho, para-directing. In the chroman-4-one system, this activates the C5 and C7 positions. The methyl group at C7 is also an activating, ortho, para-directing group, enhancing the electron density at C6 and C8. The carbonyl group at C4 is a deactivating group. In 7-methylchroman-4-one, the C7 position is blocked. The C5 position is activated by being ortho to the powerfully activating ether oxygen. Therefore, electrophilic attack is strongly favored at the C5 position.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, particularly those that are electron-rich. missouri.eduwikipedia.org It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and can be catalyzed by acid. nih.govyoutube.com

The bromination of electron-rich aromatic compounds like phenols and anilines with NBS proceeds readily. wikipedia.org For the bromination of 7-methylchroman-4-one, treatment with NBS in a solvent like acetonitrile is expected to yield this compound with high regioselectivity due to the strong activating effect of the ether oxygen directing the electrophile to the C5 position. nih.gov

Table 2: General Conditions for Electrophilic Aromatic Bromination with NBS

Substrate Reagent Conditions Product Reference
Activated Aromatic Compound NBS (1.0 mmol) MeCN, 0°C to rt Bromo-Aromatic Compound nih.gov
Electron-rich Heterocycle NBS DMF para-Bromo Product wikipedia.org

This interactive table illustrates common conditions used for electrophilic bromination with NBS, which are applicable to the synthesis of the target compound from its chroman-4-one precursor.

Direct Bromination and Catalyst-Assisted Protocols

The introduction of a bromine atom onto the chroman-4-one scaffold is a key step in synthesizing the target compound. This is typically achieved through electrophilic aromatic substitution.

Direct Bromination: This approach involves treating the 7-methylchroman-4-one precursor with a brominating agent. Common reagents for this purpose include molecular bromine (Br₂) and N-Bromosuccinimide (NBS), which are effective for the electrophilic bromination of aromatic rings.

Catalyst-Assisted Protocols: To enhance reaction rates, improve yields, and control selectivity, various catalysts can be employed. These methods often provide milder reaction conditions compared to direct bromination.

Copper(II) Bromide (CuBr₂): This reagent can be used for the bromination of 4-chromanone (B43037), demonstrating a catalyst-based approach to halogenation nih.govresearchgate.net.

Pyridinium Tribromide (Py·Br₃): This solid, stable source of bromine is used to convert chroman-4-ones into their brominated counterparts, including functionalization at the C-3 position acs.org.

Visible-Light Photoredox Catalysis: Modern synthetic methods include mild and efficient protocols using visible-light photoredox catalysts, such as Ru(bpy)₃Cl₂, to generate the brominating species in situ from a bromine source like CBr₄ acs.org. This technique is notable for its operational simplicity and environmentally friendly conditions.

Table 1: Comparison of Bromination Protocols for Chroman-4-one Frameworks
MethodReagent(s)Key FeaturesReference
Direct BrominationBr₂ or NBSStandard electrophilic substitution; may require harsh conditions.General Principle
Copper-AssistedCuBr₂Catalytic method for halogenation. nih.govresearchgate.net
Tribromide SaltPy·Br₃Solid, stable bromine source. acs.org
Photoredox CatalysisRu(bpy)₃Cl₂, CBr₄, Visible LightMild, efficient, and operationally simple. acs.org

Control of Bromine Atom Position and Selectivity

Achieving regioselectivity—the control of the bromine atom's position—is critical for the synthesis of this compound. The final position of the electrophilic attack by bromine is dictated by the electronic properties of the substituents already present on the aromatic ring.

In the 7-methylchroman-4-one precursor, the directing effects are as follows:

The C-1 Ether Oxygen: This is a strongly activating, ortho-, para- directing group. It strongly encourages substitution at the C-5 (ortho) and C-6 (para) positions.

The C-7 Methyl Group: This is a weakly activating, ortho-, para- directing group. It directs towards the C-6 and C-8 positions.

The C-4 Carbonyl Group: This is a deactivating, meta- directing group, which deactivates the entire ring but particularly the ortho and para positions relative to it.

The synthesis of the 5-bromo isomer requires leveraging the powerful ortho-directing effect of the ether oxygen atom. The combined activating effects of the ether and methyl groups make the aromatic ring electron-rich and thus highly susceptible to electrophilic substitution. The challenge lies in directing the bromination to the C-5 position over the other activated sites (C-6 and C-8). The choice of solvent, temperature, and specific brominating agent can influence this selectivity, allowing for the preferential formation of the desired 5-bromo isomer researchgate.net.

Introduction of Methyl Substituents within the Chroman-4-one Framework

The methyl group at the C-7 position is a defining feature of the target molecule and is typically incorporated by starting the synthesis with an appropriately substituted precursor.

Strategies for C-7 Methylation

The most common and efficient strategy for synthesizing a 7-methylated chroman-4-one is to begin with a phenol that already contains a methyl group at the desired position. For 7-methylchroman-4-one, the synthesis would typically start from m-cresol (3-methylphenol).

A general synthetic pathway involves:

Acylation of the Phenol: The starting phenol (e.g., m-cresol) is first acylated to produce a 2'-hydroxyacetophenone (B8834) derivative. For instance, 7-hydroxychroman-4-one can be synthesized from resorcinol (B1680541), which is first acylated with 3-chloropropionic acid researchgate.net. A similar principle applies to starting with m-cresol.

Ring Closure: The resulting acetophenone is then reacted to form the chroman-4-one ring. A widely used method is a base-promoted aldol condensation with an aldehyde, followed by an intramolecular oxa-Michael addition to close the heterocyclic ring nih.govijrpc.com. Microwave irradiation is often used to accelerate this step nih.govijrpc.com.

Methyl Group Influence on Reaction Pathways

The presence of the C-7 methyl group has a significant electronic influence on the chroman-4-one framework. As an electron-donating group, it increases the electron density of the aromatic ring, making it more reactive towards electrophiles compared to an unsubstituted chroman-4-one. However, this increased reactivity can sometimes lead to lower yields in certain reactions due to the lower electrophilicity of the chromone (B188151) system nih.gov. The methyl group's directing effect also competes with that of the ether oxygen, which must be carefully managed to achieve the desired substitution pattern, as discussed in the control of bromination.

Advanced Synthetic Transformations for this compound Derivatization

Once synthesized, this compound is not merely an endpoint but a versatile intermediate for creating a library of more complex molecules. The functional groups present—the aryl bromide and the ketone—offer multiple handles for further chemical modification.

Functionalization at Peripheral Positions

The term "peripheral positions" refers to reactive sites on the molecule that can be readily modified. For this compound, these are primarily the C-5 bromo group and the C-4 carbonyl group, with potential for reactivity at the C-3 position as well.

C-5 Bromo Group: The bromine atom is an excellent functional handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. Common cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

C-4 Carbonyl Group: The ketone is a classic functional group that can undergo numerous transformations:

Reduction: Can be reduced to a secondary alcohol (chroman-4-ol) using reducing agents like sodium borohydride (NaBH₄) acs.org.

Wittig Reaction: Can be converted into an alkene.

Condensation Reactions: Can react with amines to form imines or with hydroxylamines to form oximes.

C-3 Methylene (B1212753) Group: The position alpha to the carbonyl group (C-3) can also be a site for functionalization. For example, under certain conditions, bromination can occur at the C-3 position researchgate.netacs.org. The resulting 3-bromo derivative can then undergo substitution or elimination reactions to introduce further diversity.

Table 2: Potential Derivatization Reactions for this compound
PositionReaction TypePotential OutcomeReference
C-5 (Bromo)Cross-Coupling (e.g., Suzuki, Sonogashira)Introduction of new C-C or C-Heteroatom bonds.General Principle
C-4 (Carbonyl)ReductionFormation of a secondary alcohol (chroman-4-ol). acs.org
C-4 (Carbonyl)CondensationFormation of imines, oximes, etc.General Principle
C-3 (Methylene)HalogenationIntroduction of a second halogen for further functionalization. researchgate.netacs.org

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral chroman-4-one derivatives, including analogues of this compound, is a significant area of research due to the prevalence of the chroman scaffold in biologically active molecules. chemrxiv.orgrsc.org Various stereoselective methods have been developed to control the chirality of these compounds, which is often crucial for their pharmacological activity. These methods primarily involve organocatalysis and transition metal catalysis. chemrxiv.org

Organocatalytic approaches often utilize chiral catalysts such as phosphoric acid and cinchona alkaloids to achieve asymmetric synthesis. chemrxiv.org For instance, a highly stereoselective synthesis of cis-3,4-disubstituted chroman-2-ones and chromanes has been achieved through a domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts. nih.gov This method yields products with good to excellent diastereomeric ratios and high enantiomeric excess values. nih.gov

Transition metal catalysis offers another powerful strategy for the asymmetric synthesis of chiral chromans. chemrxiv.org Metals such as Nickel, Rhodium, Palladium, Ruthenium, Iridium, Gold, Scandium, and Copper have been employed in various catalytic systems. chemrxiv.org A notable example is the Nickel-catalyzed asymmetric synthesis of chiral chromans with quaternary allylic siloxanes. chemrxiv.orgchemrxiv.org This method utilizes a P-chiral monophosphine ligand, (R)-AntPhos, to produce a range of tertiary allylic siloxanes bearing chroman structures with excellent yields, enantioselectivities, and E/Z selectivity. chemrxiv.orgchemrxiv.org This reaction demonstrates a broad substrate scope and provides a practical route to chiral chroman derivatives with tertiary allylic alcohols. chemrxiv.orgchemrxiv.org

The following table summarizes key aspects of selected stereoselective synthesis methods for chiral chroman derivatives:

Catalyst TypeCatalyst ExampleReaction TypeKey Features
OrganocatalystModularly Designed OrganocatalystsDomino Michael/hemiacetalizationHigh stereoselectivity for cis-3,4-disubstituted chroman-2-ones and chromanes. nih.gov
Transition MetalNickel with (R)-AntPhos ligandReductive cyclization of alkynonesExcellent yields, enantioselectivities, and E/Z selectivity for chiral chromans with quaternary allylic siloxanes. chemrxiv.orgchemrxiv.org

It is important to note that while these methods are applicable to the broader class of chroman-4-ones, specific application to this compound would require adaptation of these methodologies. The electronic and steric effects of the bromo and methyl substituents would likely influence the reaction outcomes.

Development of Green Chemistry Principles in Chroman-4-one Synthesis

The application of green chemistry principles to the synthesis of chroman-4-ones and their analogues is an area of growing importance, aiming to develop more environmentally benign and efficient chemical processes. unsw.edu.aunih.gov The twelve principles of green chemistry provide a framework for designing safer, more sustainable synthetic routes. unsw.edu.audokumen.pub These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. unsw.edu.au

In the context of chroman-4-one synthesis, several strategies align with green chemistry principles:

Catalysis: The use of catalytic reactions, as opposed to stoichiometric reagents, is a core principle of green chemistry as it reduces waste. unsw.edu.au Many modern syntheses of chroman-4-ones, including the stereoselective methods mentioned previously, rely on catalytic amounts of organocatalysts or transition metal complexes. chemrxiv.orgnih.gov

Metal-Free Reactions: The development of metal-free synthetic methods is another key aspect. For instance, a novel and facile method for the synthesis of 3-(2-oxo-2-arylethyl)chroman-4-ones under metal-free conditions has been described. researchgate.net This reaction utilizes nBu4NBr and K2S2O8 to facilitate a radical process, avoiding the use of potentially toxic and expensive heavy metals. researchgate.net

Visible-Light Photoredox Catalysis: This emerging area of synthesis utilizes visible light as a renewable energy source to drive chemical reactions. rsc.org A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones has been developed, which proceeds under mild conditions. rsc.org This method is advantageous as it avoids the need for high temperatures and harsh reagents. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of chroman-4-one derivatives. nih.govacs.org This technique can lead to shorter reaction times, higher yields, and often requires less solvent compared to conventional heating methods, aligning with the principles of energy efficiency and waste reduction. nih.govacs.org For example, the synthesis of 2-alkyl-substituted chroman-4-ones has been efficiently achieved through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition under microwave irradiation. nih.gov

Cascade Reactions: Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient and atom-economical. researchgate.netmdpi.com The synthesis of ester-containing chroman-4-ones via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates is an example of such a process. mdpi.com These reactions reduce the number of synthetic steps, minimize the use of solvents and reagents, and decrease waste generation. researchgate.net

The following table highlights how certain synthetic methodologies for chroman-4-ones align with the principles of green chemistry:

Synthetic MethodologyRelevant Green Chemistry Principles
Catalytic ReactionsWaste Prevention, Catalysis unsw.edu.au
Metal-Free ReactionsLess Hazardous Chemical Synthesis unsw.edu.auresearchgate.net
Visible-Light Photoredox CatalysisDesign for Energy Efficiency, Use of Renewable Feedstocks (light) rsc.orgunsw.edu.au
Microwave-Assisted SynthesisDesign for Energy Efficiency, Waste Prevention nih.govacs.org
Cascade ReactionsAtom Economy, Waste Prevention, Reduce Derivatives unsw.edu.auresearchgate.netmdpi.com

While significant progress has been made in developing greener synthetic routes to chroman-4-ones, the specific application of these principles to the synthesis of this compound would require further investigation and optimization. The goal is to integrate these sustainable practices into the production of this and other valuable chemical compounds.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 7 Methylchroman 4 One in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.pdx.edulibretexts.orgkeyorganics.neta2bchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through various NMR experiments, it is possible to map out the carbon skeleton and the relative positions of protons, providing unambiguous evidence for the structure of 5-Bromo-7-methylchroman-4-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants.pdx.edulibretexts.org

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. hw.ac.uk The spectrum of this compound is expected to show distinct signals for the aromatic proton, the methyl protons, and the two methylene (B1212753) groups of the chroman ring.

The aromatic region would feature a single proton (H-6 or H-8), appearing as a singlet due to the substitution pattern. The methyl group (-CH₃) at position 7 will also appear as a sharp singlet. The two methylene groups at positions 2 and 3 (-CH₂-CH₂-) form an A₂B₂ or more complex spin system, typically appearing as two triplets if the coupling is straightforward, corresponding to the protons on C2 and C3. oregonstate.eduubc.ca The protons at C3 are adjacent to the electron-withdrawing carbonyl group and are expected to be shifted downfield compared to the C2 protons, which are adjacent to the ether oxygen. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 ~7.5 - 7.7 s (singlet) N/A
H-8 ~7.3 - 7.5 s (singlet) N/A
C2-H₂ ~4.4 - 4.6 t (triplet) ~6-7
C3-H₂ ~2.8 - 3.0 t (triplet) ~6-7

Note: The exact chemical shifts for H-6 and H-8 would depend on which of the two possible aromatic protons remains. The data presented are typical ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Substituent Effects.pdx.edua2bchem.com

Carbon-13 NMR provides information about the carbon framework of a molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will appear as a single line. libretexts.org The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected.

The chemical shifts are influenced by the electronic environment. youtube.com The carbonyl carbon (C-4) is the most deshielded and will appear furthest downfield (190-200 ppm). libretexts.orgbhu.ac.in Aromatic carbons resonate in the 110-160 ppm range, with their specific shifts affected by the bromo, methyl, and ether substituents. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect. The aliphatic carbons (C-2, C-3, and the methyl carbon) will appear in the upfield region of the spectrum. bhu.ac.in

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Hybridization Predicted Chemical Shift (δ, ppm)
C2 sp³ 65 - 75
C3 sp³ 35 - 45
C4 sp² 190 - 200
C4a sp² 155 - 165
C5 sp² 110 - 120
C6 sp² 135 - 145
C7 sp² 140 - 150
C8 sp² 115 - 125
C8a sp² 120 - 130

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows proton-proton couplings (typically over 2-3 bonds). sdsu.edu A key correlation would be observed between the protons of the C2-methylene group and the C3-methylene group, confirming their adjacency in the chroman ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the singlet at ~2.4 ppm to the methyl carbon at ~22 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular fragments. sdsu.edu

Table 3: Predicted Key HMBC Correlations for this compound

Proton(s) Correlated Carbon(s) (2-3 bonds away) Structural Information Confirmed
C7-CH₃ C-6, C-7, C-8 Connects methyl group to the aromatic ring at C7.
H-6 C-4a, C-5, C-7, C-8 Confirms position of H-6 relative to substituents.
H-8 C-4a, C-7, C-8a Confirms position of H-8 relative to substituents.
C2-H₂ C-3, C-4, C-8a Connects the heterocyclic ring to the carbonyl and ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It could show a spatial relationship between the methyl protons (C7-CH₃) and the aromatic proton at H-6, as well as between the C8-proton and the methylene protons at C2.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.libretexts.orgkeyorganics.netspectrabase.com

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent absorption would be the strong carbonyl (C=O) stretch of the ketone.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
C=O (Aryl Ketone) Stretch 1680 - 1695
C=C (Aromatic) Stretch 1550 - 1600
C-O-C (Aryl Ether) Asymmetric Stretch 1230 - 1270
C-H (sp³ Aliphatic) Stretch 2850 - 3000
C-H (Aromatic) Stretch 3000 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The conjugated system, comprising the benzene (B151609) ring and the carbonyl group, is expected to show characteristic π → π* transitions. The carbonyl group's n → π* transition may also be visible, though often with weaker intensity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis.a2bchem.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy.

For this compound, HRMS would confirm its molecular formula, C₁₀H₉BrO₂. a2bchem.com The calculated exact mass would be compared to the measured mass to provide strong evidence for the compound's identity. A key feature in the mass spectrum would be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways could include the loss of a bromine radical (•Br), the loss of a methyl radical (•CH₃), and the loss of carbon monoxide (CO) from the ketone. A retro-Diels-Alder reaction on the heterocyclic ring is another plausible fragmentation mechanism.

Single Crystal X-ray Diffraction for Absolute Structure and Conformation.spectrabase.com

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. byu.edu If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its absolute structure. brynmawr.eduresearchgate.net

The analysis would yield precise data on:

Connectivity : Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles : Providing exact measurements for all bonds and angles within the molecule.

Conformation : Revealing the conformation of the dihydropyranone ring (e.g., half-chair, twist-boat).

Stereochemistry : Confirming the relative and absolute stereochemistry if chiral centers were present.

Intermolecular Interactions : Showing how the molecules pack together in the crystal lattice, including any π-stacking or hydrogen bonding. nih.gov

This technique provides the ultimate proof of structure, validating the interpretations derived from spectroscopic methods.

Chromatographic Methodologies for Purity Assessment and Enantiomeric Separation

The separation and quantification of this compound from reaction mixtures and the determination of its enantiomeric purity rely heavily on advanced chromatographic techniques. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of chromanone derivatives due to its high resolution and applicability to a broad range of compounds. For this compound, both normal-phase and reversed-phase HPLC can be employed for purity assessment and enantiomeric separation.

Purity Assessment:

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of organic compounds. A nonpolar stationary phase, such as C18-silica, is typically used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The presence of the bromine atom and the methyl group on the chromanone ring will influence the retention time of this compound.

A typical HPLC setup for purity analysis would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient elution of a wide range of potential impurities with varying polarities. Detection is commonly achieved using a UV-Vis detector, as the chromanone core possesses a chromophore that absorbs UV light. For more detailed analysis, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS) to provide mass information about the parent compound and any impurities.

Enantiomeric Separation:

Since this compound possesses a chiral center at the C2 position of the chroman ring, it can exist as a pair of enantiomers. The separation of these enantiomers is critical, and this is typically achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of flavanones and related compounds, and would be a logical starting point for method development for this compound. researchgate.net

The mobile phase for chiral separations is often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The choice of mobile phase composition and flow rate is optimized to achieve the best resolution between the enantiomeric peaks. Preparative chiral HPLC can be used to isolate the individual enantiomers from a racemic mixture for further study. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of this compound

ParameterPurity Assessment (RP-HPLC)Enantiomeric Separation (Chiral HPLC)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Gradient of Water and AcetonitrileIsocratic mixture of Hexane and Isopropanol
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detector UV-Vis (e.g., at 254 nm) or MSUV-Vis (e.g., at 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)Ambient or controlled (e.g., 25 °C)

Note: The conditions presented are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Given that chroman-4-one derivatives can be amenable to GC analysis, this method can be employed for the purity assessment of this compound.

For GC analysis, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase. The volatility and polarity of the compound determine its retention time.

The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural elucidation and confirmation of the analyte's identity. This is especially useful for identifying and characterizing any potential impurities. The analysis of brominated compounds by GC-MS is a well-established technique. nih.govnih.gov

While GC is highly effective for purity analysis, its application for enantiomeric separation requires the use of a chiral stationary phase. Chiral GC columns are available and could potentially be used for the separation of the enantiomers of this compound, provided the compound is sufficiently volatile and thermally stable without undergoing racemization at the temperatures required for analysis.

Table 2: Illustrative GC-MS Conditions for Purity Analysis of this compound

ParameterGC-MS Analysis
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Inlet Temperature 250 - 280 °C
Oven Program Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C)
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)

Note: These conditions are general and would need to be optimized for the specific analysis of this compound.

Biological and Pharmacological Investigations of 5 Bromo 7 Methylchroman 4 One Derivatives in Vitro and Mechanistic Studies

In Vitro Anticancer Activity Studies in Established Cell Lines

The potential of chroman-4-one derivatives as anticancer agents has been extensively investigated through a variety of in vitro assays. nih.gov These studies aim to identify compounds with potent cytotoxic effects against cancer cells and to understand the molecular mechanisms underlying their activity. Homoisoflavonoids, which are 3-benzylidene-4-chromanones, and related chromene-containing compounds have shown significant anticancer activity. nih.gov

A primary method for evaluating the potential anticancer activity of novel compounds is through cytotoxicity screening against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique for this purpose. nih.govscispace.com This assay measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into an insoluble purple formazan product. scispace.com The quantity of formazan produced is directly proportional to the number of living cells, allowing for the determination of a compound's cytotoxic or cytostatic effects. researchgate.net

In studies involving chroman-4-one scaffolds, derivatives are typically evaluated against a panel of cancer cell lines to assess both potency and selectivity. For instance, various chromen-4-one and chromane-2,4-dione derivatives have been tested against human promyelocytic leukemia (HL-60), T-cell acute lymphoblastic leukemia (MOLT-4), and breast adenocarcinoma (MCF-7) cell lines. nih.govnih.gov Research has indicated that derivatives of the related chroman-2,4-dione scaffold can exhibit moderate to potent cytotoxic effects, with some compounds showing superior potency against MOLT-4 cells. nih.gov The results of these screenings are commonly expressed as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population. In one study, a chroman-2,4-dione derivative displayed an IC50 value of 24.4 ± 2.6 μM against the MOLT-4 cell line. nih.gov Similarly, novel 5-bromo-7-azaindolin-2-one derivatives have demonstrated potent activity against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines, with the most active compound showing IC50 values between 2.357 and 3.012 μM. nih.gov

Table 1: Example of Cytotoxicity Data for Chromanone-Related Scaffolds This table presents illustrative data for related compounds to demonstrate typical findings in this area of research.

Compound Scaffold Cell Line IC50 (μM) Reference
Chroman-2,4-dione Derivative MOLT-4 24.4 ± 2.6 nih.gov
Chroman-2,4-dione Derivative HL-60 42.0 ± 2.7 nih.gov
5-Bromo-7-azaindolin-2-one Derivative A549 3.103 nih.gov
5-Bromo-7-azaindolin-2-one Derivative Skov-3 3.721 nih.gov

Cancer is characterized by uncontrolled cell division, which is a direct result of a dysregulated cell cycle. Consequently, compounds that can interfere with the cell cycle, inducing arrest at specific checkpoints, are considered promising anticancer agents. The investigation of a compound's effect on cell cycle progression is a critical step in mechanistic studies.

Research on spiro[chroman-2,4'-piperidin]-4-one derivatives has shown that these compounds can perturb the normal progression of the cell cycle in cancer cells. japsonline.com In a study using the MCF-7 human breast cancer cell line, treatment with a potent sulfonyl-containing spiro[chroman-2,4'-piperidin]-4-one derivative led to a significant increase in the percentage of cells in the sub-G1 and G2-M phases of the cell cycle after 24 hours of treatment. japsonline.com The accumulation of cells in the G2-M phase indicates an arrest at the G2 checkpoint or during mitosis, preventing the cells from dividing. The increase in the sub-G1 population is often indicative of apoptotic cell death, as it represents cells with fragmented DNA. japsonline.com

Apoptosis, or programmed cell death, is a highly regulated process that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is the discovery of agents that can selectively induce apoptosis in tumor cells. japsonline.com Many chroman-4-one derivatives and related heterocyclic compounds have been investigated for their apoptosis-inducing capabilities.

Studies on spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated their ability to trigger apoptosis. Using an Annexin V-FITC/PI assay on MCF-7 cells, one lead compound was shown to induce a more than three-fold increase in the early apoptotic cell population in a dose-dependent manner. japsonline.com This finding suggests that the compound's cytotoxic activity is mediated, at least in part, by the activation of apoptotic pathways. japsonline.com

The molecular mechanisms of apoptosis are complex and typically involve two major pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). researchgate.net An increased Bax/Bcl-2 ratio can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. nih.gov This, in turn, activates a cascade of cysteine proteases known as caspases, including initiator caspase-9 and executioner caspase-3, which orchestrate the dismantling of the cell. researchgate.netnih.gov Investigations into other bromo-substituted heterocyclic compounds, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, have also shown that they can induce apoptosis in cancer cells. nih.gov

Beyond inducing acute cytotoxicity, effective anticancer agents can also modulate cellular proliferation and viability over time. Chroman-4-one derivatives have been shown to possess antiproliferative properties. acs.org For example, certain chroman-4-one analogues function as potent and selective inhibitors of SIRT2, a class III histone deacetylase. acs.org Inhibition of SIRT2 by these compounds resulted in antiproliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines. acs.org The antiproliferative activity was found to correlate with the compounds' SIRT2 inhibition potency, indicating a specific mechanism of action. acs.org Furthermore, the presence of an exo-cyclic methylidene bond conjugated with the carbonyl group in 3-methylidenechroman-4-ones creates a structural motif that can react with bionucleophiles, thereby disrupting key biological processes and reducing cell viability. nih.gov

Antimicrobial Activity Research (Antibacterial, Antifungal, Antiviral)

In addition to their anticancer potential, chroman-4-one derivatives are recognized as important scaffolds for the development of antimicrobial agents. nih.gov The benzopyran structure is a core component of many compounds exhibiting a broad range of biological activities, including antibacterial and antifungal effects. nih.gov

A standard method for quantifying the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Derivatives of the chroman-4-one scaffold have been evaluated for their antimicrobial activity against a wide array of pathogens. In one study, novel spiropyrrolidines tethered with chroman-4-one and thiochroman-4-one moieties were tested against five strains of Gram-positive bacteria (including Staphylococcus aureus and Enterococcus faecalis), four strains of Gram-negative bacteria (including Escherichia coli and Klebsiella pneumoniae), and three Candida species. nih.gov Several of the synthesized compounds displayed moderate to excellent activity against the screened microbes. nih.govresearchgate.net Similarly, studies on other bromo-substituted heterocyclic compounds, such as 5-bromo substituted phenyl N-acylhydrazones, have demonstrated inhibitory activity against various bacterial strains, with MIC values reported in the range of 7.81 to 62.50 µg/mL when used in combination with streptomycin. researchgate.net Coumarin derivatives, which are structurally related to chromanones, have also shown antibacterial activity, with MICs as low as 1.2 mM against Listeria monocytogenes. mdpi.com

Table 2: Examples of Microbial Strains Tested Against Chroman-4-one and Related Derivatives

Microbial Category Specific Strains Reference
Gram-positive Bacteria Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis nih.gov
Gram-negative Bacteria Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, Pseudomonas aeruginosa nih.gov
Fungi (Yeast) Candida albicans, Candida glabrata, Candida krusei nih.gov

Efficacy against Drug-Resistant Strains

Derivatives of the chroman-4-one scaffold have demonstrated notable efficacy against various drug-resistant bacterial strains. While specific studies on 5-Bromo-7-methylchroman-4-one are limited, research on structurally related compounds provides insight into their potential antimicrobial activities. For instance, certain natural chroman-4-one analogs have exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. One such analog, 2-(2,6-Dimethylhept-5-en-1-yl)-5,7-dihydroxychroman-4-one, has shown potent antibacterial effects against MRSA with a minimum inhibitory concentration (MIC) of 3.13 µg/mL nih.gov.

Furthermore, studies on other brominated phenolic compounds have shown promise against multidrug-resistant pathogens. A simple molecule, 3-bromo-2,6-dihydroxyacetophenone, displayed good antibacterial activity against S. aureus and even the drug-resistant strain MRSA nih.gov. This suggests that the presence of a bromine atom on a phenolic ring, a key feature of this compound, may contribute to its antimicrobial efficacy. The antibacterial activity of these bromophenol derivatives was more pronounced against Gram-positive bacteria like S. aureus and MRSA compared to Gram-negative bacteria nih.gov.

The following table summarizes the antimicrobial activity of a related chroman-4-one derivative against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
2-(2,6-Dimethylhept-5-en-1-yl)-5,7-dihydroxychroman-4-oneE. Faecalis6.25
S. aureus MSSA3.13
S. aureus MRSA3.13
E. coli1.5
Data sourced from Chromanone-A Prerogative Therapeutic Scaffold: An Overview nih.gov.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are not yet fully elucidated. However, insights can be drawn from related compounds. For bromophenol derivatives, their enhanced efficacy against Gram-positive bacteria like MRSA is thought to be due to their ability to more easily diffuse through the peptidoglycan layer of the bacterial cell wall, leading to cell destruction nih.gov. In contrast, the additional lipopolysaccharide outer membrane of Gram-negative bacteria may reduce the diffusion of these compounds into the cell nih.gov.

Another potential mechanism of action for brominated antimicrobial compounds is the inhibition of bacterial enzyme activity. For example, the antimicrobial compound Bronidox (5-bromo-5-nitro-1,3-dioxane) is known to cause the inhibition of enzyme activity in bacteria wikipedia.org. It is plausible that this compound derivatives could exert their antimicrobial effects through similar enzymatic inhibition pathways. Additionally, some bromophenol derivatives have been shown to inhibit the formation of biofilms by S. aureus and MRSA, which is a critical factor in antibiotic resistance nih.gov.

Enzyme Inhibition and Modulation Studies

Sirtuin (SIRT) Enzyme Inhibitory Profiles (e.g., SIRT2 Selectivity and Potency)

Derivatives of chroman-4-one have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. mdpi.com Sirtuins are involved in various cellular processes, including aging and cell cycle regulation, making them attractive drug targets mdpi.com. The inhibition of SIRT2 by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin, which can result in the inhibition of tumor growth mdpi.com.

Structure-activity relationship studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent SIRT2 inhibition. Specifically, larger, electron-withdrawing groups at the 6- and 8-positions are favorable for activity mdpi.com. The most potent inhibitor from one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC50 of 1.5 µM for SIRT2 mdpi.com. These compounds have demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 mdpi.com.

The table below presents the SIRT2 inhibitory activity of selected chroman-4-one derivatives.

CompoundR2R6R8SIRT2 IC50 (µM)
6,8-dibromo-2-pentylchroman-4-onePentylBrBr1.5
Data adapted from Synthesis and Evaluation of Substituted Chroman-4-one and Chromone (B188151) Derivatives as Sirtuin 2-Selective Inhibitors mdpi.com.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2) and Associated Mechanisms

Research on other brominated heterocyclic compounds has demonstrated their potential as EGFR inhibitors. For example, 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline analogs have been synthesized and evaluated as EGFR inhibitors japsonline.com. The binding of these inhibitors often involves the formation of a hydrogen bond with the Met793 residue in the hinge region of the EGFR active site japsonline.com. It is conceivable that this compound derivatives could adopt a similar binding mode.

The development of dual EGFR/VEGFR-2 inhibitors is a significant area of research nih.gov. The chromone scaffold is considered a "privileged structure" in drug discovery and has been utilized in the development of various kinase inhibitors ijrpc.com. Given the structural similarities and the known anticancer properties of chroman-4-one derivatives, further investigation into their potential as tyrosine kinase inhibitors is warranted.

Monoamine Oxidase (MAO) Inhibition Kinetics

Chroman-4-one derivatives have been explored as inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters. These inhibitors, particularly those selective for MAO-B, are of interest for the treatment of neurodegenerative diseases like Parkinson's disease nih.gov.

Studies on chromone derivatives have shown that substitutions on the chromone ring can lead to selective MAO-B inhibition with IC50 values in the micromolar range researchgate.net. For instance, 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione was identified as a reversible and competitive MAO-B inhibitor with a Ki of 94 µM researchgate.net.

The inhibitory kinetics of these compounds are important for understanding their mechanism of action. The reversibility of inhibition is a desirable trait, as it can reduce the risk of adverse effects associated with irreversible MAO inhibitors.

Other Enzyme Target Engagements

Beyond the aforementioned enzymes, the chroman-4-one scaffold is known to interact with a variety of other biological targets. The versatility of this chemical structure allows for the synthesis of derivatives with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties nih.gov. While specific data on other enzyme targets for this compound is not currently available, the broad bioactivity of the chroman-4-one class suggests that it may interact with other enzyme systems. Further research is needed to explore the full enzymatic inhibitory profile of this compound and its derivatives.

Based on a comprehensive review of publicly available scientific literature, there is insufficient data on the specific chemical compound “this compound” and its derivatives to generate the detailed article as requested. The required research findings for the specified subsections—including in vitro and mechanistic studies on its anti-inflammatory activity, antioxidant properties, and receptor binding modulation—are not present in the current body of scientific publications.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. Research is available for the broader class of chroman-4-ones and related heterocyclic compounds, but not for the specific molecule of interest.

Structure Activity Relationship Sar Studies of 5 Bromo 7 Methylchroman 4 One Analogues

Influence of Bromine Atom at C-5 on Biological Activity and Selectivity

The introduction of a bromine atom at the C-5 position of the chroman-4-one ring has a pronounced effect on the biological activity and selectivity of the resulting analogues. Halogenation, in general, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, and the effects of bromine at C-5 are multifaceted.

Research on related chromone (B188151) derivatives has highlighted the significance of a 4-bromobenzyloxy substituent at the C-5 position for potent and selective inhibition of the breast cancer resistance protein (ABCG2), a key transporter involved in multidrug resistance. nih.gov This suggests that the bromine atom at this position can be critical for high-affinity binding to specific biological targets. The electronegativity and size of the bromine atom can lead to favorable halogen bonding interactions with the protein backbone, thereby enhancing inhibitory activity. nih.gov

Furthermore, the presence of bromine can significantly impact the metabolic stability of the compound. Halogenation can block sites susceptible to metabolic attack, thereby increasing the compound's half-life and bioavailability. This is a critical consideration in drug design, as it can lead to improved pharmacokinetic profiles. The position of the bromine atom is key, and the C-5 position appears to be a strategic site for such modifications.

Role of Methyl Group at C-7 in Modulating Efficacy and Specificity

The methyl group at the C-7 position of the chroman-4-one scaffold plays a crucial role in fine-tuning the efficacy and specificity of its analogues. While the bromine at C-5 provides a significant electronic and steric influence, the C-7 methyl group can modulate the molecule's properties in more subtle, yet equally important, ways.

In a study on chromone derivatives as monoamine oxidase (MAO) inhibitors, 7-benzyloxy substitution was found to be favorable for MAO-B inhibition. nih.gov Although not a simple methyl group, this highlights the importance of substitution at the C-7 position for directing selectivity towards specific enzyme isoforms. The methyl group, being a small, lipophilic substituent, can influence the binding affinity and selectivity by interacting with hydrophobic pockets within the active site of a target protein.

Conversely, in other contexts, substitution at the C-7 position has been shown to have a less pronounced or even detrimental effect on activity. For instance, a study on SIRT2 inhibitors found that a fluorinated analogue with a substituent at the C-7 position exhibited only weak inhibitory activity. acs.org This underscores the target-dependent nature of SAR, where a modification that is beneficial for one target may be unfavorable for another.

Impact of Substituents at Other Chroman-4-one Positions (e.g., C-2, C-3, C-6, C-8) on Pharmacological Profiles

The pharmacological profile of 5-Bromo-7-methylchroman-4-one analogues is not solely determined by the substituents at C-5 and C-7. Modifications at other positions of the chroman-4-one ring, namely C-2, C-3, C-6, and C-8, can dramatically alter the biological activity.

C-2 Position: The C-2 position is a common site for introducing diversity in chroman-4-one analogues. Studies have shown that the nature of the substituent at C-2 is critical for activity. For instance, in the development of SIRT2 inhibitors, it was found that an alkyl chain of three to five carbons at the C-2 position was optimal for high potency. nih.gov Both shorter and longer chains, as well as bulky aromatic groups, led to a decrease in inhibitory activity, suggesting a specific size and shape requirement for the binding pocket. acs.org This highlights the importance of steric factors at this position.

C-3 Position: The C-3 position offers another avenue for modification. Introduction of a benzylidene group at C-3 has been explored for creating potent antioxidant and α-glucosidase inhibitors. jst.go.jp The electronic nature of the substituents on the benzylidene ring plays a significant role in modulating these activities. Furthermore, the introduction of various substituents at the C-3 position through bromination has been shown to be a viable synthetic strategy to generate diverse analogues. gu.se

C-6 and C-8 Positions: The C-6 and C-8 positions on the benzene (B151609) ring of the chroman-4-one scaffold are also critical for modulating biological activity. In the context of SIRT2 inhibitors, it was discovered that larger, electron-withdrawing groups at both the C-6 and C-8 positions were favorable for potent inhibition. nih.govnih.gov Specifically, the most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, underscoring the positive impact of halogenation at these positions. nih.govnih.gov The unsubstituted 2-pentylchroman-4-one was found to be inactive, indicating that substitutions on the aromatic ring are essential for achieving inhibition. acs.org

The following table summarizes the impact of various substituents at different positions on the biological activity of chroman-4-one analogues based on findings from the literature.

PositionSubstituent TypeImpact on Biological ActivityReference
C-2n-Propyl to n-PentylOptimal for SIRT2 inhibition nih.gov
C-2Bulky aromatic groupsDecreased SIRT2 inhibition acs.org
C-3BenzylidenePotent antioxidant and α-glucosidase activity jst.go.jp
C-6, C-8Large, electron-withdrawing groups (e.g., Bromo)Favorable for SIRT2 inhibition nih.govnih.gov
C-6, C-8UnsubstitutedInactive as SIRT2 inhibitors acs.org

Stereochemical Effects on Biological Potency and Receptor Interaction

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, and chroman-4-one analogues are no exception. The presence of a stereocenter, most commonly at the C-2 position, means that these compounds can exist as enantiomers, which may exhibit different biological potencies and receptor interactions.

A study on chroman-4-one-based SIRT2 inhibitors investigated the individual enantiomers of a lead compound. It was found that the (S)-enantiomer was slightly more potent than the (R)-enantiomer, demonstrating that even small differences in stereochemistry can influence biological activity. acs.org This enantioselectivity suggests that the three-dimensional arrangement of the substituents around the chiral center is crucial for optimal binding to the target enzyme.

The specific orientation of the substituent at the C-2 position can dictate how the molecule fits into the binding pocket of a receptor or enzyme. One enantiomer may be able to form more favorable interactions, such as hydrogen bonds or hydrophobic interactions, leading to a higher binding affinity and, consequently, greater biological effect. The other enantiomer, with its different spatial arrangement, may bind less effectively or even in a non-productive manner.

Therefore, the stereochemical configuration of this compound analogues is a critical factor to consider in their design and development. The synthesis of enantiomerically pure compounds is often necessary to fully elucidate the SAR and to develop drugs with improved therapeutic indices.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

To further rationalize the SAR of this compound analogues and to predict the activity of novel compounds, Quantitative Structure-Activity Relationship (QSAR) modeling is an invaluable tool. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection of Molecular Descriptors

The first step in developing a QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. For chroman-4-one analogues, a variety of descriptors can be considered, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly relevant given the influence of the electronegative bromine atom.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, van der Waals volume, and surface area. These are important for understanding the fit of the molecule into a binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). This is crucial for predicting membrane permeability and interactions with hydrophobic pockets.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecule.

The selection of descriptors is often guided by the known mechanism of action of the compounds and is refined through statistical methods to identify those that are most correlated with the biological activity.

Model Development and Validation

Once a set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives, 3D-QSAR models were successfully developed using CoMFA and CoMSIA techniques. researchgate.net These models yielded statistically significant results with good predictive power, indicating that steric, electrostatic, and hydrophobic properties play a significant role in their agonist activity. researchgate.net

A crucial aspect of QSAR modeling is validation. The developed model must be rigorously tested to ensure its predictive ability. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its development. A good QSAR model should have high correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q²) for the test set.

The insights gained from the contour maps generated by 3D-QSAR models can be particularly valuable. These maps visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing a roadmap for the design of new, more potent analogues of this compound.

Prediction of Activity for Novel Derivatives of this compound

The structure-activity relationship (SAR) data available for the broader class of chroman-4-one analogues provides a solid foundation for predicting the potential biological activities of novel derivatives of this compound. By understanding the influence of various substituents on the chroman-4-one scaffold, it is possible to hypothesize which modifications to this compound might lead to enhanced or modulated activity. These predictions are primarily based on the established SAR for related compounds, particularly as inhibitors of enzymes like Sirtuin 2 (SIRT2). acs.orgnih.gov

Research on various substituted chroman-4-ones has shown that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for inhibitory potency. acs.orgnih.gov This suggests that the bromo substituent at position 5 in this compound is likely a positive contributor to its activity profile.

To predict the activity of novel derivatives, we can consider modifications at several key positions on the this compound core structure. The following sections outline potential modifications and their predicted impact on activity, based on the established SAR of related chroman-4-one series.

Predicted Activity Based on Modifications at the 2-Position

The substituent at the 2-position of the chroman-4-one ring has been shown to be a significant determinant of inhibitory activity. acs.org The length and nature of an alkyl chain at this position can greatly influence potency. For instance, in a series of 2-alkyl-substituted chroman-4-ones, the length of the alkyl chain was found to be critical, with a pentyl group often being optimal for SIRT2 inhibition. acs.org

Based on these findings, we can predict the activity of novel 2-substituted derivatives of this compound. The following table illustrates these predictions.

Table 1: Predicted Activity of Novel 2-Substituted this compound Derivatives

Modification at 2-Position Predicted Change in Activity Rationale
Short alkyl chains (e.g., methyl, ethyl) Likely moderate activity Shorter chains may not fully occupy the hydrophobic pocket of the target enzyme.
Medium-length alkyl chains (e.g., propyl, butyl, pentyl) Potentially high activity An optimal chain length can maximize favorable hydrophobic interactions with the target. acs.org
Long alkyl chains (e.g., hexyl, heptyl) Potentially decreased activity Chains that are too long may introduce steric hindrance or unfavorable conformations. acs.org
Branched alkyl chains (e.g., isopropyl, isobutyl) Likely decreased activity Branching can disrupt the optimal fit within the binding site.

Predicted Activity Based on Modifications of the Aromatic Ring

While the existing 5-bromo and 7-methyl substituents provide a starting point, further modifications to the aromatic part of the chroman-4-one ring can be explored to fine-tune activity. The electronic nature of these substituents is a key factor. acs.org

Table 2: Predicted Activity of Novel Aromatic Ring-Substituted this compound Derivatives

Modification Predicted Change in Activity Rationale
Addition of a second bromo or chloro group at the 6- or 8-position Potentially increased activity The presence of multiple electron-withdrawing groups is often favorable for potency. nih.gov
Replacement of the 7-methyl group with an electron-withdrawing group (e.g., -Cl, -CF3) Potentially increased activity Enhancing the electron-withdrawing nature of the aromatic ring is generally beneficial for activity.
Replacement of the 5-bromo group with a smaller halogen (e.g., -Cl) Potentially maintained or slightly decreased activity Bromine is a good electron-withdrawing group; a smaller halogen might have a less pronounced electronic effect.

It is important to note that these predictions are based on the assumption that the novel derivatives will share a similar binding mode to the parent class of chroman-4-one inhibitors. The interplay between different substituents can also lead to unexpected outcomes. For example, a bulky group at one position might sterically hinder the beneficial effect of a substituent at a neighboring position. Therefore, while these predictions provide a rational starting point for the design of new analogues, experimental validation is essential to confirm their actual biological activity.

Computational Chemistry and Molecular Modeling Investigations of 5 Bromo 7 Methylchroman 4 One

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jmbfs.orgresearchgate.net This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity.

Prediction of Binding Modes and Affinities

Molecular docking simulations for 5-Bromo-7-methylchroman-4-one would involve preparing a 3D model of the compound and docking it into the binding sites of various potential protein targets. The output of these simulations provides a docking score, which is an estimation of the binding affinity, typically expressed in kcal/mol. jmbfs.org Studies on analogous chroman-4-one derivatives have demonstrated a wide range of binding affinities depending on the target protein and the substitution pattern on the chroman-4-one core. acs.orgjmbfs.orgresearchgate.net For instance, certain 1,3,4-oxadiazole (B1194373) derivatives of chroman-4-one have shown high potency against cyclin-dependent kinase 2 (CDK-2) with docking scores of -10.654 kcal/mol and -10.169 kcal/mol. researchgate.net Another study on different chroman-4-one analogues targeting the μ opioid receptor reported docking scores ranging from -4.32 kcal/mol to -8.36 kcal/mol. jmbfs.org

The binding mode describes the specific orientation and conformation of the ligand within the binding pocket. For this compound, the bromine atom at the 5-position and the methyl group at the 7-position would significantly influence its binding orientation by affecting its steric and electronic profile. The prediction of these binding modes is crucial for understanding how the compound interacts with a target and for guiding further structural modifications to enhance affinity and selectivity.

Table 1: Predicted Binding Affinities of Representative Chroman-4-one Derivatives against Various Protein Targets

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
1,3,4-Oxadiazole-Chroman-4-one HybridCyclin-Dependent Kinase 2 (CDK-2)-10.654
Substituted 4-Chromanone (B43037)μ Opioid Receptor-8.36
Chroman-4-one AnaloguePteridine (B1203161) Reductase 1 (TbPTR1)Not specified, but potent inhibition observed
6,8-dibromo-2-pentylchroman-4-oneSirtuin 2 (SIRT2)IC50 of 1.5 µM

This table presents data from studies on various chroman-4-one derivatives to illustrate the range of predicted binding affinities. The specific binding affinity of this compound would depend on the specific protein target.

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.govscienceopen.comresearchgate.net These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For this compound, the carbonyl group at the 4-position is a likely hydrogen bond acceptor. The aromatic ring can participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding pocket. The bromine atom at the 5-position could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

In a study of chroman-4-one derivatives as inhibitors of Trypanosoma brucei pteridine reductase 1 (TbPTR1), the chroman-4-one moiety was found to be involved in a π-sandwich between the nicotinamide (B372718) of the NADP+ cofactor and a phenylalanine residue. nih.gov The carbonyl group at position 4 formed a hydrogen bond with an arginine residue. nih.gov Similarly, for SIRT2 inhibitors based on the chroman-4-one scaffold, photoaffinity labeling experiments helped to identify the binding site, which includes the enzyme's active site. nih.gov

Table 2: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds

Functional Group of LigandPotential Interacting Residue TypeType of Interaction
Carbonyl group (C4=O)Arginine, Serine, AsparagineHydrogen Bond
Aromatic ringPhenylalanine, Tyrosine, Tryptophanπ-π Stacking
Methyl group (C7-CH3)Alanine, Valine, LeucineHydrophobic Interaction
Bromine atom (C5-Br)Electron-rich atoms (e.g., backbone carbonyls)Halogen Bond
Ether oxygen (O1)Aspartic Acid, TyrosineHydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. scite.ai This allows for the assessment of the stability of the complex and the conformational flexibility of both the ligand and the protein. nih.govpusan.ac.kr

Trajectory Analysis and Dynamic Stability of Complexes

An MD simulation generates a trajectory, which is a series of snapshots of the system's state over time. Analysis of this trajectory can reveal the stability of the protein-ligand complex. Key parameters that are often monitored include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding site suggests a stable binding mode. nih.gov RMSF analysis highlights the flexible regions of the protein and the ligand. pusan.ac.kr

For a complex of this compound with a target protein, a stable RMSD would indicate that the compound does not diffuse away from the binding pocket and maintains a consistent binding pose. Studies on chromone (B188151) derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex, with RMSD values often stabilizing after an initial equilibration period. biointerfaceresearch.comnih.gov

Solvent Effects and Conformational Ensembles

MD simulations explicitly include solvent molecules, typically water, allowing for a more realistic representation of the cellular environment. The presence of solvent can significantly influence ligand binding by mediating interactions and affecting the conformational preferences of the ligand and protein.

Conformational analysis is the study of the different spatial arrangements of a molecule that arise from bond rotations. libretexts.orgfiu.edulibretexts.orgpressbooks.pub For this compound, the dihydropyranone ring has some conformational flexibility. MD simulations can explore the conformational ensemble of the compound, both in its free state and when bound to a protein. This can reveal the bioactive conformation, which is the specific three-dimensional shape the molecule adopts to bind to its target. The relative energies of different conformers can also be estimated, providing insight into their populations at equilibrium.

Future Research Directions and Therapeutic Potential of 5 Bromo 7 Methylchroman 4 One Derivatives

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency

The development of new therapeutic agents from the 5-Bromo-7-methylchroman-4-one core relies on the strategic design and synthesis of next-generation analogues. The primary goal is to refine the molecule's structure to achieve higher potency against a specific biological target while minimizing off-target effects, thus enhancing its specificity.

Research into chroman-4-one derivatives has established clear structure-activity relationships (SAR) that guide the synthesis of more effective compounds. For instance, studies on Sirtuin 2 (SIRT2) inhibitors, a target for neurodegenerative diseases, have shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are critical for high potency. acs.org Specifically, larger, electron-withdrawing groups, such as the bromo group found in this compound, are favorable for activity. acs.orgnih.gov

Future synthetic strategies will likely involve:

Systematic Modification of Substituents: Analogues will be created by varying the substituents at the 5- and 7-positions and introducing new functional groups at other positions (e.g., 2, 3, 6, and 8) of the chroman-4-one ring. Efficient synthetic routes, such as the base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, often facilitated by microwave irradiation, allow for the rapid generation of a library of derivatives. acs.orgnih.gov

Introduction of Polar Functional Groups: To improve pharmacokinetic properties, such as solubility and cell permeability, which can be a limitation for highly lipophilic compounds, future designs will incorporate polar moieties. Research has explored adding terminal hydroxyl, carboxylic acid, ester, and amide groups to the alkyl side chain at the 2-position. acs.org

Stereochemistry Control: For analogues with chiral centers, particularly at the 2-position, synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.

Scaffold PositionModification StrategyObserved Impact on Activity (Example: SIRT2 Inhibition)Reference
Position 2Varying alkyl chain length (3-5 carbons optimal)An n-pentyl group was found to be more potent than shorter chains or bulky groups like phenyl. acs.orgnih.gov
Position 2Introduction of heterocycles (e.g., pyridine, morpholine)Aimed to increase hydrophilicity and explore new binding interactions. Some pyridine-substituted analogues showed significant antiproliferative effects in cancer cells. acs.orggu.se
Positions 6 & 8Introduction of electron-withdrawing groups (e.g., Br, Cl)Significantly increases inhibitory potency against SIRT2. The 6,8-dibromo substituted analogue was the most potent in one series. acs.org
Position 4Modification of the carbonyl groupAn intact carbonyl group was found to be crucial for high potency in SIRT2 inhibitors. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound itself is not extensively detailed in the literature, research on the broader chroman-4-one class has identified several promising targets and therapeutic areas. This provides a clear roadmap for investigating the potential applications of its derivatives.

Neurodegenerative Diseases: Chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative disorders. acs.orgnih.gov This makes them promising candidates for conditions like Parkinson's and Huntington's disease.

Cancer: SIRT2 inhibition is also a target for cancer therapy. acs.org Chroman-4-one based SIRT2 inhibitors have demonstrated antiproliferative properties in cancer cell lines, including breast and lung cancer. acs.orggu.se Other studies have identified chromen-4-one derivatives as inhibitors of telomerase, an enzyme crucial for cancer cell immortality, by regulating the expression of the protein dyskerin. nih.gov

Parasitic Diseases: The chroman-4-one scaffold has been successfully used to develop inhibitors of Pteridine (B1203161) Reductase 1 (PTR1). nih.gov PTR1 is a key enzyme for parasites like Trypanosoma brucei (causing African sleeping sickness) and Leishmania, making it a validated drug target. Chroman-4-one derivatives have shown activity against the enzyme and the parasites themselves. nih.gov

Cardiovascular Diseases: Novel 4-chromanone (B43037) derivatives have been designed as nitric oxide (NO) donors, leading to potent vasodilator activity. This suggests a potential application in the treatment of hypertension. nih.gov

Biological TargetTherapeutic ApplicationExample FindingReference
Sirtuin 2 (SIRT2)Neurodegenerative Diseases, Cancer6,8-dibromo-2-pentylchroman-4-one showed an IC50 of 1.5 μM for SIRT2 inhibition. acs.org
Pteridine Reductase 1 (PTR1)Antiparasitic (Leishmaniasis, Trypanosomiasis)A chroman-4-one analogue showed potent inhibition of T. brucei PTR1 and antiparasitic activity. nih.gov
Cholinesterases (AChE, BuChE) & Monoamine Oxidases (MAO-A, MAO-B)Alzheimer's DiseaseChromone (B188151) derivatives identified as dual inhibitors of cholinesterases and monoamine oxidases. researchgate.netnih.gov
TelomeraseCancerA chromen-4-one derivative inhibited telomerase by decreasing the expression of dyskerin. nih.gov
Nitric Oxide (NO) PathwayHypertensionNO-releasing 4-chromanone derivatives showed potent vasodilator activity with EC50 values in the nanomolar to low micromolar range. nih.gov

Research into Multi-Target Directed Ligands based on the Chroman-4-one Scaffold

The complexity of many diseases, such as Alzheimer's, has highlighted the limitations of the "one-compound, one-target" approach. This has fueled the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets involved in a disease's pathology. researchgate.netacs.org The chroman-4-one and related chromone scaffolds are considered ideal frameworks for designing MTDLs for neurodegenerative diseases. nih.govresearchgate.net

For Alzheimer's disease, which involves amyloid-β aggregation, tau hyperphosphorylation, cholinergic deficits, and oxidative stress, an MTDL approach is particularly attractive. nih.gov Researchers have successfully synthesized chromone-based derivatives that simultaneously inhibit both cholinesterases (addressing symptomatic cognitive decline) and monoamine oxidases (involved in mood and cognitive function, and oxidative stress). researchgate.netnih.gov For example, compound 23a (see table below) was identified as a selective inhibitor of MAO-B while also inhibiting cholinesterases in the low micromolar range. researchgate.net

Future research will focus on designing this compound derivatives as MTDLs by combining the core scaffold with other pharmacophores known to interact with different targets, creating integrated molecules with a multi-pronged therapeutic effect.

Advanced Preclinical Characterization in Relevant In Vitro Models (e.g., 3D Cell Cultures, Organoids)

To better predict the clinical efficacy of new drug candidates, preclinical testing is moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as spheroids and organoids. nih.govsciltp.com These models mimic the complex architecture and cell-cell interactions of human tissues, providing a more accurate environment for assessing a compound's therapeutic potential and toxicity. nih.govsciltp.com

For this compound derivatives, these advanced models offer significant advantages:

Neurodegenerative Disease Modeling: Brain organoids can be used to model aspects of diseases like Alzheimer's, allowing researchers to study the effects of SIRT2-inhibiting chromanones on neuronal health and pathology in a human-like tissue context.

Cancer Drug Screening: Tumor organoids, derived directly from patient tumors, can be used to screen libraries of chroman-4-one analogues. This personalized medicine approach can help identify which patients are most likely to respond to a specific compound.

High-Throughput Screening: Advances in automated 3D imaging and machine learning-based analysis are making it possible to use organoids for high-throughput screening. nih.gov This would allow for the rapid evaluation of many different chroman-4-one derivatives to identify the most promising candidates for further development. A proof-of-concept study successfully used an automated pipeline to screen an FDA-approved drug library on kidney organoids to identify therapeutic agents. nih.gov

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The discovery and optimization of drugs based on the this compound scaffold will be significantly accelerated by the integration of emerging technologies. drugdiscoverychemistry.comtechnologynetworks.com

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML algorithms can be trained on existing SAR data to predict the activity and properties of virtual compounds before they are synthesized. This can prioritize the most promising analogues, saving time and resources. drugdiscoverychemistry.com

Advanced Biophysical and Screening Methods: Technologies like Affinity-Selection Mass Spectrometry (AS-MS) enable the rapid screening of compound libraries against target proteins to identify binders. drugdiscoverychemistry.com This can accelerate the discovery of new biological targets for the chroman-4-one scaffold.

Chemoproteomics: This technology allows for the identification of a compound's protein targets within a complex cellular environment. Applying chemoproteomics to a potent this compound derivative could uncover novel mechanisms of action or identify off-targets early in the discovery process. drugdiscoverychemistry.com

Cryo-Electron Microscopy (Cryo-EM): For targets that are difficult to crystallize, such as large protein complexes or membrane proteins, cryo-EM can provide high-resolution structural information. This would enable detailed structure-based drug design to optimize the binding of chroman-4-one derivatives to their targets. drugdiscoverychemistry.com

Pharma 4.0 and Automation: The integration of digital technologies, automation, and advanced analytical sensors into the manufacturing and quality control process will make the development of new drugs faster and more efficient. technologynetworks.com

By combining the versatile chemistry of the chroman-4-one scaffold with these cutting-edge technologies, future research holds great promise for developing highly specific, potent, and effective therapeutic agents based on this compound.

Conclusion

Summary of Key Findings on 5-Bromo-7-methylchroman-4-one Research

Direct and extensive research specifically focused on this compound is limited in currently accessible scientific literature. Its existence is noted primarily in chemical supplier catalogs, indicating its availability for research purposes. While detailed studies on its synthesis and biological activity are not extensively published, we can infer potential characteristics based on the well-documented chemistry of the chroman-4-one core and the influence of its substituents.

The synthesis of related chroman-4-ones often involves intramolecular cyclization reactions. For instance, the preparation of 7-bromochroman-4-one (B108298) has been achieved through the hydrogenation of 7-bromo-benzopyrone using Wilkinson's catalyst or by the cyclization of 3-(3-bromophenoxy)propionic acid. chemicalbook.com It is plausible that analogous synthetic strategies could be adapted for the preparation of this compound, likely starting from a correspondingly substituted phenol (B47542).

The biological profile of this compound remains largely unexplored. However, the presence of the bromine atom and the methyl group on the aromatic ring is expected to modulate the electronic and lipophilic properties of the molecule, which in turn could influence its interaction with biological targets. Halogenated organic compounds, for instance, often exhibit enhanced biological activity. cymitquimica.com

Significance of the Chroman-4-one Scaffold in Academic and Medicinal Chemistry Research

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility has led to the discovery and development of a wide array of biologically active compounds.

Chroman-4-one derivatives are found in numerous naturally occurring compounds, particularly flavonoids, which are known for their diverse pharmacological effects. nih.gov Synthetic modifications of the chroman-4-one core have yielded compounds with a broad spectrum of activities, including:

Anticancer Activity: Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

Antioxidant Properties: The scaffold is a common feature in compounds with potent antioxidant and free radical scavenging capabilities. researchgate.net

Anti-inflammatory Effects: Certain derivatives have shown significant anti-inflammatory activity. nih.gov

Antimicrobial and Antifungal Activity: The chroman-4-one structure has been a basis for the development of new antibacterial and antifungal agents. researchgate.net

Enzyme Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of various enzymes, such as sirtuins, which are implicated in aging-related diseases. gu.se

The chroman-4-one skeleton's rigid structure, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs. nih.govrsc.org

Unaddressed Research Questions and Perspectives for Future Investigations

Despite the extensive research into the chroman-4-one scaffold, several areas remain ripe for exploration, particularly concerning derivatives like this compound.

Key unaddressed questions include:

What are the most efficient and scalable synthetic routes to produce this compound and its analogs with varied substitution patterns?

What is the comprehensive biological activity profile of this compound? Systematic screening against a panel of biological targets could uncover novel therapeutic applications.

How do the specific substitutions at the 5- and 7-positions influence the compound's mechanism of action at a molecular level? Structure-activity relationship (SAR) studies are needed to elucidate these effects.

Could this compound serve as a valuable intermediate for the synthesis of more complex, biologically active molecules?

Future research should focus on:

Systematic Synthesis and Characterization: The development and optimization of synthetic pathways to access a library of derivatives based on the this compound core.

Broad Biological Screening: Evaluating these compounds for a wide range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Computational Modeling: Utilizing in silico methods to predict the binding affinities of these compounds to various biological targets and to guide the design of more potent and selective analogs.

Exploration of Novel Applications: Investigating the potential of these compounds in emerging therapeutic areas.

The exploration of less-studied derivatives like this compound holds the promise of uncovering new chemical entities with significant therapeutic potential, further cementing the chroman-4-one scaffold's importance in the landscape of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Bromo-7-methylchroman-4-one via bromination?

  • Methodological Answer : Bromination of chromanone derivatives typically requires controlled conditions to achieve regioselectivity. For 7-substituted chromanones (e.g., 7-Bromoisochroman-4-one), bromine in acetic acid under reflux (40–60°C) is commonly used to ensure substitution at the desired position. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl at C7, bromine at C5). Compare chemical shifts with analogous compounds (e.g., 5-Bromo-8-fluorochroman-4-one ).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C10_{10}H9_9BrO2_2) and isotopic pattern for bromine.
  • IR : Verify carbonyl (C=O) stretching frequencies (~1680–1720 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the structural similarity of chromanones to bioactive scaffolds. Use fluorescence-based or spectrophotometric methods with positive controls (e.g., quercetin for antioxidant assays). Dose-response curves (1–100 µM) and IC50_{50} calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 7-methylchroman-4-one be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts electron density at substitution sites. Experimentally, directing groups (e.g., methyl at C7) stabilize intermediates via hyperconjugation. Alternative brominating agents (e.g., NBS in DMF) may reduce side reactions .

Q. What strategies reconcile contradictory bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurities.

  • Replicate Studies : Repeat assays under standardized conditions (e.g., cell line, incubation time).
  • Purity Validation : Use HPLC (>95% purity) and LC-MS to exclude degradation products.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 5-Hydroxy-7-methoxychroman-4-one derivatives) to identify trends .

Q. How does the methyl group at C7 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group induces steric hindrance, reducing accessibility to nucleophiles at adjacent positions. Kinetic studies (e.g., monitoring reaction rates with amines or thiols in DMF) reveal slower substitution at C7 compared to C5. Solvent polarity adjustments (e.g., DMSO for polar transition states) can enhance reactivity .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. Focus on targets like cytochrome P450 or kinases, using crystallographic data (PDB). Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can catalytic systems improve the sustainability of this compound synthesis?

  • Methodological Answer : Transition to green solvents (e.g., ethanol/water mixtures) and heterogeneous catalysts (e.g., Pd/C for debromination side reactions). Life-cycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact reductions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.